molecular formula C11H12N4OS B2599459 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2189434-92-0

2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2599459
CAS No.: 2189434-92-0
M. Wt: 248.3
InChI Key: WTMNQQQCOMZQSS-UHFFFAOYSA-N
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Description

The compound 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole features a 1,2,3-triazole core linked to an azetidin-3-yl group substituted with a 5-methylthiophene-2-carbonyl moiety. This structure combines a rigid triazole heterocycle with a conformationally constrained azetidine ring and an aromatic thiophene group, which may enhance binding affinity and metabolic stability in therapeutic applications.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-12-4-5-13-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMNQQQCOMZQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Synthesis of 5-methylthiophene-2-carboxylic acid: This can be achieved through the oxidation of 5-methylthiophene using an oxidizing agent such as potassium permanganate.

    Formation of 5-methylthiophene-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using thionyl chloride.

    Synthesis of 1-(5-methylthiophene-2-carbonyl)azetidin-3-amine: The acyl chloride is reacted with azetidine-3-amine under basic conditions to form the azetidine derivative.

    Formation of this compound: Finally, the azetidine derivative is subjected to a cycloaddition reaction with an azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies show that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, thus inhibiting cell division . The mechanism involves binding to specific sites in tubulin, leading to cell cycle arrest in the G2/M phase.

Anti-inflammatory Effects

Additionally, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory processes . This property is crucial for developing treatments for chronic inflammatory diseases.

Material Science Applications

The unique structural properties of 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole also lend themselves to applications in material science. The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs), where its electronic properties can enhance device performance .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that modifications on the thiophene ring significantly enhanced antibacterial potency compared to standard antibiotics .
  • Anticancer Investigation : In another study focusing on cancer treatment, derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. Results showed that specific substitutions led to improved efficacy against cancer cell lines .
  • Material Application : Research into the use of this compound in OLEDs demonstrated that integrating it into device architectures resulted in improved luminescence efficiency and stability .

Mechanism of Action

The mechanism of action of 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Structural Features
  • Triazole Core : The 1,2,3-triazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resistance.
  • Thiophene/Thiazole/Thiadiazole Substituents : These sulfur-containing aromatic systems influence electronic properties and lipophilicity, impacting bioavailability and target interactions.
Comparison Table
Compound Name/ID Structural Features Biological Activity (IC₅₀) Key Substituents
Target Compound 5-Methylthiophene-2-carbonyl, azetidinyl-triazole Not reported Methylthiophene (electron-donating)
BK79351 () 4-Bromothiophene-2-carbonyl, azetidinyl-triazole Not reported Bromothiophene (electron-withdrawing)
Compound 9b () Thiadiazole-triazole with phenyldiazenyl 2.94 µM (HepG2) Thiadiazole, phenyldiazenyl
Compound 12a () Thiazole-triazole with phenyldiazenyl 1.19 µM (HepG2), 3.4 µM (MCF-7) Thiazole, phenyldiazenyl
Compound 6h () Trimethoxybenzoyl-azetidinyl-triazole Potent antitumor/anti-angiogenic activity Trimethoxybenzoyl (hydrophobic, π-π interactions)
Substituent Analysis
  • Methylthiophene vs.
  • Thiophene vs. Thiazole/Thiadiazole : Thiophene lacks the nitrogen atom present in thiazole/thiadiazole, reducing hydrogen-bonding capacity but increasing aromaticity and stability. Thiadiazole derivatives (e.g., 9b) show moderate activity against HepG2, while thiazole analogs (e.g., 12a) exhibit superior potency, likely due to enhanced polar interactions .
  • Azetidine vs. Flexible Chains : Azetidine’s rigidity may improve binding to sterically constrained targets, as seen in compound 6h, which combines azetidine with a trimethoxybenzoyl group for potent antitumor effects .

Biological Activity

The compound 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O3SC_{13}H_{14}N_4O_3S, with a molecular weight of approximately 278.33 g/mol. The compound features a triazole ring fused with an azetidine moiety and a carbonyl group derived from 5-methylthiophene, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine rings exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. For instance, derivatives have shown significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values often in the low µg/mL range .
  • Antitumor Activity : Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as mitochondrial depolarization and reactive oxygen species (ROS) generation .
  • Neuroprotective Effects : Compounds similar to 2H-triazoles have been linked to neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Cycle Arrest : Research has shown that certain triazole derivatives can arrest the cell cycle in the G2/M phase, leading to inhibited proliferation of cancer cells .
  • Induction of Apoptosis : Mechanisms involving caspase activation and PARP cleavage have been observed, indicating that the compound may promote programmed cell death in malignancies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to or including this compound:

StudyFindings
Compound 47f showed IC50 values of 6.2 µM against colon carcinoma (HCT-116) cells.
Triazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.008 to 0.046 µg/mL.
Triazolethiones demonstrated significant cytotoxicity against MCF-7 breast cancer cells compared to cisplatin.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole, and what reaction conditions are critical for achieving high yields?

Answer:
The synthesis typically involves multi-step reactions starting with azetidine and thiophene derivatives. Key steps include:

  • Azetidine functionalization : Reacting azetidine-3-yl precursors with 5-methylthiophene-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the azetidin-3-yl carbonyl intermediate .
  • Triazole ring formation : Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted alkynes or azides. Yields (51–91%) depend on solvent polarity (DMF or acetonitrile) and catalyst loading (1–5 mol% CuI) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry of the triazole ring and substituent positions. For example, 1^1H NMR shows distinct peaks for azetidine protons (δ 3.5–4.0 ppm) and thiophene methyl groups (δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Key carbonyl (C=O) stretches at 1680–1720 cm1^{-1} and triazole C-N vibrations at 1450–1500 cm1^{-1} validate functional groups .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+) and purity .

Advanced: How can computational chemistry methods like DFT be applied to predict the electronic and steric properties of this triazole derivative?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, angles, and electrostatic potential surfaces. For example, DFT reveals electron-deficient regions on the triazole ring, influencing reactivity .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., 4.2–5.1 eV) to assess charge-transfer potential and stability .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for predicting interaction with biological targets .

Advanced: What strategies are recommended for analyzing discrepancies between theoretical and experimental data in structural elucidation?

Answer:

  • Crystallographic Validation : If single crystals are obtainable, compare X-ray diffraction data (e.g., bond lengths, torsion angles) with DFT-optimized structures. SHELXL refinement can resolve ambiguities in stereochemistry .
  • Dynamic NMR Studies : For flexible moieties (e.g., azetidine ring), variable-temperature NMR can detect conformational changes not captured in static DFT models .
  • Error Analysis : Quantify RMSD (root-mean-square deviation) between experimental and calculated 13^13C NMR shifts; deviations >2 ppm may indicate inaccuracies in solvent or tautomer modeling .

Advanced: How should researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound in biological systems?

Answer:

  • Functional Group Variation : Synthesize analogs with modified thiophene (e.g., halogenation) or azetidine substituents (e.g., alkylation) to assess impact on bioactivity .
  • Enzymatic Assays : Test inhibition of microbial enzymes (e.g., CYP450 isoforms) using fluorometric or colorimetric substrates. IC50_{50} values correlate with triazole electronic properties .
  • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., fungal lanosterol demethylase). Compare binding energies (ΔG) across analogs to prioritize synthesis .

Basic: What are the key considerations in selecting catalysts and solvents for cyclization steps in azetidine-containing triazole synthesis?

Answer:

  • Catalysts : Cu(I) salts (e.g., CuI) are optimal for CuAAC, but Pd catalysts may be required for Suzuki-Miyaura coupling of aryl groups. Catalyst loading <5 mol% minimizes side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification. Non-polar solvents (toluene) favor regioselectivity in heterocycle formation .
  • Temperature : Cyclization at 60–80°C balances reaction speed and decomposition risks .

Advanced: What methodologies are employed to assess the biological activity of this compound against microbial or enzymatic targets?

Answer:

  • Antifungal Assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values 8–64 µg/mL). Correlate activity with thiophene substituent lipophilicity .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity ratios >10-fold relative to microbial targets .
  • Mechanistic Studies : Use fluorescent probes (e.g., dihydrorhodamine 123) to detect reactive oxygen species (ROS) generation in treated microbial cells .

Advanced: How can reaction mechanisms involving triazole ring formation be validated using kinetic and isotopic labeling studies?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with 1^1H vs. 2^2H-labeled azides to identify rate-determining steps (e.g., nitrene intermediate formation) .
  • Radical Trapping : Add TEMPO to detect radical intermediates in thermal cyclization reactions. Lack of inhibition suggests non-radical pathways .
  • Isotopic Labeling : Use 15^{15}N-labeled azides in CuAAC; track 15^{15}N incorporation into the triazole ring via mass spectrometry .

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